Ethyl 1-{[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[3’-(4-methylphenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
Indole Derivative: The compound contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs.
Spiro Ring System: The spiro[indole-3,2’-[1,3]thiazolidin] ring system adds uniqueness to this compound. It’s a fused ring system that contributes to its overall structure.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound can vary, but one common approach involves the Fischer indole synthesis. Here’s a simplified version:
Formation of Indole Ring: Start with a cyclohexanone derivative (e.g., optically active cyclohexanone) and phenylhydrazine hydrochloride. React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the tricyclic indole intermediate.
Conversion to Spiro Ring: Further transformations lead to the formation of the spiro[indole-3,2’-[1,3]thiazolidin] ring system.
Industrial Production:: While industrial-scale production methods may differ, the key steps involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its functional groups.
Substitution: Substituents on the aromatic ring can be modified through substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) and catalysts (e.g., palladium-based catalysts).
- The specific products depend on the reaction conditions and substituents. For example, reduction of the ester group yields the corresponding alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigate its potential as an anticancer agent or antimicrobial.
Chemistry: Study its reactivity and explore novel transformations.
Industry: Assess its use in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight the spiro[indole-3,2’-[1,3]thiazolidin] ring system.
Similar Compounds: Explore related compounds, such as other spiroindoles or thiazolidines.
Properties
Molecular Formula |
C26H29N3O4S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl 1-[[3-(4-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H29N3O4S/c1-3-33-24(31)19-12-14-27(15-13-19)17-28-22-7-5-4-6-21(22)26(25(28)32)29(23(30)16-34-26)20-10-8-18(2)9-11-20/h4-11,19H,3,12-17H2,1-2H3 |
InChI Key |
ZVJVRKYTGMVGAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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